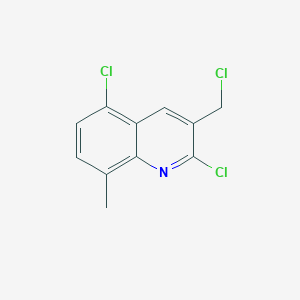

3-Chloromethyl-2,5-dichloro-8-methylquinoline

CAS No.: 948292-13-5

Cat. No.: VC15913644

Molecular Formula: C11H8Cl3N

Molecular Weight: 260.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 948292-13-5 |

|---|---|

| Molecular Formula | C11H8Cl3N |

| Molecular Weight | 260.5 g/mol |

| IUPAC Name | 2,5-dichloro-3-(chloromethyl)-8-methylquinoline |

| Standard InChI | InChI=1S/C11H8Cl3N/c1-6-2-3-9(13)8-4-7(5-12)11(14)15-10(6)8/h2-4H,5H2,1H3 |

| Standard InChI Key | AIFLQIVNAYHBHJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)CCl |

Introduction

Chemical Identity and Structural Features

3-Chloromethyl-2,5-dichloro-8-methylquinoline belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. Its substitution pattern distinguishes it from related analogs:

-

Position 3: A chloromethyl (-CH₂Cl) group enhances electrophilicity, enabling nucleophilic substitution reactions.

-

Positions 2 and 5: Chlorine atoms contribute to electronic effects and steric hindrance, influencing reactivity.

-

Position 8: A methyl group increases lipophilicity, potentially improving membrane permeability .

The compound’s SMILES notation (ClCc1cc2c(Cl)ccc(c2nc1Cl)C) and IUPAC name reflect this unique arrangement . Comparative analysis with structurally similar compounds reveals distinct properties:

Physical and Chemical Properties

The compound’s physicochemical profile is critical for its handling and application:

-

Density: 1.411 g/cm³ (similar to 2,6-dichloro-3-(chloromethyl)-8-methylquinoline) .

-

Solubility: Low water solubility due to high lipophilicity; soluble in organic solvents like dichloromethane and tetrahydrofuran .

-

Stability: Susceptible to hydrolysis under alkaline conditions owing to the chloromethyl group .

Thermogravimetric analysis of related compounds indicates decomposition temperatures above 200°C, suggesting moderate thermal stability .

Synthesis and Manufacturing

Synthetic routes to 3-chloromethyl-2,5-dichloro-8-methylquinoline often involve chlorination of precursor quinolines. A patented method outlines the following steps:

-

Chlorination of Methyl Groups: Treatment of 2,8-dimethyl-4-chloroquinoline with phosphorus pentachloride (PCl₅) in chlorobenzene at reflux (173°C) for 100 hours yields 2-chloromethyl-8-methyl-4-chloroquinoline as a major product.

-

Purification: Column chromatography (silica gel, cyclohexane eluent) separates isomers, achieving ~70% yield .

Alternative approaches utilize phosphorus oxychloride (POCl₃) as both solvent and chlorinating agent. For example, refluxing 2,6-dimethyl-4-oxyquinoline in POCl₃ produces 2,6-dimethyl-4-chloroquinoline hydrochloride, which is subsequently chlorinated .

Key Reaction Parameters:

-

Temperature: 70–175°C, depending on the chlorinating agent.

-

Catalysts: Phosphorus trichloride (PCl₃) accelerates side-chain chlorination .

Reactivity and Derivative Formation

The chloromethyl group at position 3 serves as a reactive site for nucleophilic substitution. Notable reactions include:

-

Amination: Reaction with primary amines (e.g., methylamine) yields 3-aminomethyl derivatives, which exhibit enhanced water solubility .

-

Thioether Formation: Treatment with thiols (e.g., mercaptoethanol) produces thioether-linked analogs, useful in prodrug design .

Electrophilic aromatic substitution is hindered by electron-withdrawing chlorine atoms, directing modifications primarily to the chloromethyl group.

Biological Activity and Applications

Larvicidal Activity

In a 2013 study , analogs of 3-chloromethyl-2,5-dichloro-8-methylquinoline demonstrated potent larvicidal effects against Culex quinquefasciatus:

-

Mortality Rate: 100% at 100 μg/mL for derivatives with methyl groups at position 8 .

-

Mechanism: Disruption of neuronal sodium channels, leading to paralysis .

Pharmaceutical Intermediates

The compound’s halogen-rich structure makes it a valuable intermediate for anticancer and antimicrobial agents. For instance:

-

Anticancer Derivatives: Coupling with pyridine moieties via Suzuki-Miyaura cross-coupling enhances topoisomerase inhibition .

-

Antimicrobials: Quaternary ammonium derivatives show MIC values of ≤2 μg/mL against Staphylococcus aureus .

Comparative Analysis with Structural Analogs

Modifications to the chlorine or methyl positions significantly alter bioactivity:

-

2,6-Dichloro-3-(chloromethyl)-8-methylquinoline : Reduced larvicidal activity (50% mortality at 100 μg/mL) compared to the 2,5-dichloro isomer .

-

3-Chloroethyl Variant : Higher molecular weight (274.6 g/mol) decreases volatility but enhances thermal stability.

Recent Developments and Future Directions

Recent patents highlight advances in selective chlorination techniques, enabling large-scale production with >85% yields. Ongoing research explores:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume